Structural Differentiation: 4,4-Disubstituted Quaternary Carbon vs. 4-Monosubstituted NCA Analogs
4-Ethyl-4-phenyloxazolidine-2,5-dione possesses a quaternary C4 carbon bearing both ethyl and phenyl substituents, unlike 4-monosubstituted NCAs such as (S)-4-benzyloxazolidine-2,5-dione (L-Phe-NCA, CAS 14825-82-2) which bears a single benzyl substituent at C4 [1]. The target compound's molecular weight is 205.21 g/mol compared to 191.18 g/mol for L-Phe-NCA [1]. The 4,4-disubstitution eliminates the stereogenic center at C4 present in 4-monosubstituted analogs, resulting in an achiral NCA monomer.
| Evidence Dimension | Substitution pattern at C4 position |
|---|---|
| Target Compound Data | 4,4-Disubstituted (ethyl + phenyl); quaternary carbon; MW 205.21 g/mol; achiral |
| Comparator Or Baseline | (S)-4-Benzyloxazolidine-2,5-dione: 4-monosubstituted (benzyl); tertiary carbon; MW 191.18 g/mol; chiral |
| Quantified Difference | Molecular weight difference: +14.03 g/mol; substitution: disubstituted vs. monosubstituted; chirality: achiral vs. chiral |
| Conditions | Structural comparison based on molecular formula and SMILES; no experimental conditions applicable |
Why This Matters
The quaternary C4 center and achiral nature may confer distinct steric constraints during ring-opening polymerization, potentially affecting polypeptide chain propagation kinetics compared to chiral 4-monosubstituted NCAs.
- [1] PubChem. 4-Ethyl-4-phenyloxazolidine-2,5-dione (CID 20553334); (S)-4-Benzyloxazolidine-2,5-dione (CID 7018734). National Center for Biotechnology Information. View Source
